![molecular formula C5H10N4 B1357322 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine CAS No. 744994-00-1](/img/structure/B1357322.png)
2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine
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Overview
Description
“2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine” is a chemical compound with the molecular formula C5H10N4 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine” can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can be used to identify functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine” include a molecular weight of 112.13 . It is a solid at room temperature .Scientific Research Applications
Aromatase Inhibition for Cancer Treatment
Compounds with a 1,2,4-triazole structure have been used as aromatase inhibitors for breast cancer treatment. They can be developed into imaging agents for PET/SPECT studies to monitor the effectiveness of the treatment .
Selective Anticancer Activity
Derivatives of 1,2,4-triazole have shown proper selectivity against cancer cell lines, indicating potential use in targeted cancer therapies .
Chemical Characterization Studies
The chemical shifts of 1H NMR spectra for compounds containing the 1,2,4-triazole moiety can be experimentally and theoretically characterized, aiding in the understanding of their chemical properties .
Synthesis of Related Compounds
The triazole structure is a key component in synthesizing various related compounds that could have diverse applications in medicinal chemistry and other fields .
Anticorrosive Agents
Triazole derivatives have been studied for their electrochemically anticorrosive behavior on metal surfaces, which could be useful in materials science and engineering .
Future Directions
properties
IUPAC Name |
2-(4-methyl-1,2,4-triazol-3-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-9-4-7-8-5(9)2-3-6/h4H,2-3,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUROGIJRFJQLAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587984 |
Source
|
Record name | 2-(4-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine | |
CAS RN |
744994-00-1 |
Source
|
Record name | 2-(4-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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